molecular formula C7H12N2S B14397214 N,N,5-Trimethyl-6H-1,3-thiazin-2-amine CAS No. 89996-28-1

N,N,5-Trimethyl-6H-1,3-thiazin-2-amine

Cat. No.: B14397214
CAS No.: 89996-28-1
M. Wt: 156.25 g/mol
InChI Key: FEHMOZDCOANVJF-UHFFFAOYSA-N
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Description

N,N,5-Trimethyl-6H-1,3-thiazin-2-amine is an organic compound with the molecular formula C7H12N2S It belongs to the class of thiazines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-Trimethyl-6H-1,3-thiazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a sulfur-containing reagent. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

N,N,5-Trimethyl-6H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives.

Scientific Research Applications

N,N,5-Trimethyl-6H-1,3-thiazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N,5-Trimethyl-6H-1,3-thiazin-2-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,6,6-Trimethyl-6H-1,3-thiazin-2-amine
  • 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine
  • 2-Methyl-5,6-dihydro-4H-1,3-thiazine

Uniqueness

N,N,5-Trimethyl-6H-1,3-thiazin-2-amine is unique due to its specific substitution pattern and the presence of three methyl groups. This structural feature can influence its reactivity, solubility, and interactions with other molecules, distinguishing it from other thiazine derivatives.

Properties

CAS No.

89996-28-1

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

N,N,5-trimethyl-6H-1,3-thiazin-2-amine

InChI

InChI=1S/C7H12N2S/c1-6-4-8-7(9(2)3)10-5-6/h4H,5H2,1-3H3

InChI Key

FEHMOZDCOANVJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(SC1)N(C)C

Origin of Product

United States

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